

Application Note: Mass Spectrometry Analysis of 1,2-Ethanediol, dipropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Ethanediol, dipropanoate

Cat. No.: B086415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of **1,2-Ethanediol, dipropanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). It includes information on sample preparation, instrumentation parameters, and expected mass spectral data. This guide is intended for researchers and professionals in drug development and related scientific fields who require a robust method for the identification and quantification of this compound.

Introduction

1,2-Ethanediol, dipropanoate (CAS Registry Number: 123-80-8) is a diester of ethylene glycol and propionic acid.[1][2][3] Its analysis is crucial in various applications, including its use as a plasticizer and its presence as a potential impurity or metabolite in different matrices.[4] Mass spectrometry, particularly coupled with gas chromatography, offers a highly sensitive and specific method for the analysis of this semi-volatile compound.[5] This application note outlines a standard protocol for the GC-MS analysis of **1,2-Ethanediol, dipropanoate**.

Chemical Properties

Property	Value	Reference
Molecular Formula	C8H14O4	[1][2][3]
Molecular Weight	174.19 g/mol	[1][2][3][4]
IUPAC Name	2-propanoyloxyethyl propanoate	[4]
Synonyms	Ethylene glycol dipropionate, Ethylene dipropionate	[2][3][4]

Quantitative Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry of **1,2-Ethanediol, dipropanoate** yields a characteristic fragmentation pattern. The major mass-to-charge ratios (m/z) and their relative intensities are summarized below.

m/z	Relative Intensity (%)	Putative Fragment
29	85	$[C_2H_5]^+$
57	100	$[C_2H_5CO]^+$
74	30	$[C_2H_5COOH]^+$
87	40	$[CH_2OC(O)C_2H_5]^+$
101	15	$[CH_2CH_2OC(O)C_2H_5]^+$
117	5	$[M - C_2H_5CO]^+$

Data synthesized from public spectral databases.

Experimental Protocols

This section details the methodology for the GC-MS analysis of **1,2-Ethanediol, dipropanoate**.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[6]

- Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane, ethyl acetate, or acetonitrile to a concentration of 1 mg/mL.[\[7\]](#)[\[8\]](#)
- Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
- Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[\[7\]](#)[\[8\]](#)
- Vialing: Transfer the final sample into a 2 mL glass autosampler vial with a PTFE septum screw cap. Plastic vials should be avoided as organic solvents can leach plasticizers.[\[6\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

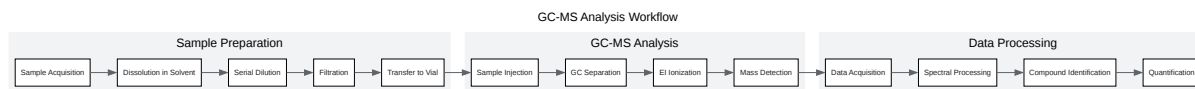
The following parameters are recommended for the analysis of **1,2-Ethenediol, dipropanoate**.

Parameter	Recommended Setting
Gas Chromatograph	
Injection Volume	1 μ L
Inlet Temperature	250 $^{\circ}$ C
Injection Mode	Split (20:1)
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent)
Oven Program	Initial temp: 60 $^{\circ}$ C, hold for 2 min; Ramp: 10 $^{\circ}$ C/min to 280 $^{\circ}$ C; Hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C
Mass Range	40-200 amu
Scan Rate	2 scans/sec

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **1,2-Ethenediol, dipropanoate**.



[Click to download full resolution via product page](#)

Caption: A flowchart of the GC-MS experimental workflow.

Fragmentation Pathway

The proposed electron ionization fragmentation pathway for **1,2-Ethanediol, dipropanoate** is shown below.

Caption: Key fragmentation steps of **1,2-Ethanediol, dipropanoate**.

Conclusion

The GC-MS protocol described in this application note provides a reliable method for the analysis of **1,2-Ethanediol, dipropanoate**. The provided instrumental parameters and expected fragmentation patterns can serve as a valuable resource for researchers in method development and routine analysis. Adherence to proper sample preparation techniques is essential for achieving accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Ethanediol, dipropanoate [webbook.nist.gov]
- 2. 1,2-Ethanediol, dipropanoate [webbook.nist.gov]

- 3. 1,2-Ethanediol, dipropionate [webbook.nist.gov]
- 4. Ethylene glycol dipropionate | C₈H₁₄O₄ | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Application Note: Mass Spectrometry Analysis of 1,2-Ethanediol, dipropionate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086415#mass-spectrometry-analysis-of-1-2-ethanediol-dipropionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com